3-Oxo-2-(2-thienyl)butanenitrile

Description

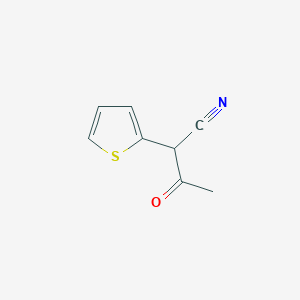

3-Oxo-2-(2-thienyl)butanenitrile (CAS: 1290696-95-5) is a nitrile-containing organic compound featuring a thienyl substituent at the 2-position and a ketone group at the 3-position. Its molecular formula is C₉H₇NOS, with a molecular weight of 177.22 g/mol . This compound serves as a critical intermediate in pharmaceutical and materials chemistry. Its reactivity stems from the electron-withdrawing nitrile group and the aromatic thienyl ring, enabling participation in cyclization and condensation reactions .

Properties

IUPAC Name |

3-oxo-2-thiophen-2-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(10)7(5-9)8-3-2-4-11-8/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWIAASMRJRPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed Michael addition. Sodium cyanide deprotonates acrylonitrile, generating a nucleophilic enolate that attacks the carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent proton transfer and elimination yield the γ-oxo nitrile. Key steps include:

-

Deprotonation : Acrylonitrile reacts with NaCN in anhydrous DMF to form a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde, forming a tetrahedral intermediate.

-

Tautomerization : The intermediate undergoes keto-enol tautomerization to produce the final nitrile.

Optimized Conditions :

Challenges and Modifications

-

Toxicity : Sodium cyanide requires strict handling protocols. Alternative catalysts like KCN or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce risks.

-

Side Reactions : Over-addition or polymerization of acrylonitrile can occur; controlled reagent addition and temperature monitoring mitigate this.

-

Purification : Distillation under reduced pressure (0.1 mmHg) is critical to isolate the product from unreacted aldehyde.

Nucleophilic Acylation of 2-Thienylacetonitrile

A second route, inspired by the synthesis of 3-oxo-2-phenylbutanenitrile, involves the acylation of 2-thienylacetonitrile with acetyl chloride under basic conditions.

Procedure and Parameters

Reagents :

-

2-Thienylacetonitrile (1.0 equiv)

-

Acetyl chloride (2.0 equiv)

-

Sodium ethoxide (3.0 equiv) in tetrahydrofuran (THF).

Steps :

Limitations and Improvements

-

Low Yield : Competitive side reactions (e.g., over-acylation) reduce efficiency. Increasing the equivalents of acetyl chloride or using slower addition rates may improve outcomes.

-

Solvent Choice : THF enhances enolate stability but may limit solubility. Switching to DMF or DMSO could increase reaction rates.

-

Catalyst : Alternative bases like LDA or NaHMDS might enhance enolate formation.

Comparative Analysis of Methods

Key Advantages

-

Cyanide Method : Higher yields and scalability, suitable for industrial applications.

-

Acylation Route : Direct functionalization avoids multi-step sequences, ideal for small-scale synthesis.

Industrial vs. Laboratory Suitability

-

The cyanide method’s reliance on toxic reagents necessitates specialized infrastructure, favoring controlled industrial settings.

-

The acylation approach, despite lower yields, is more accessible for academic labs due to simpler setups.

Chemical Reactions Analysis

Cyclocondensation Reactions

β-Oxonitriles react with nitrogen nucleophiles to form heterocyclic compounds:

-

Hydrazine Derivatives : Reaction with phenylhydrazine in ethanol under reflux yields pyrazole derivatives. For example, 3-oxo-2-(thiophen-2-yl)propanenitrile reacts to form 5-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile (yield: ~65%) .

-

Hydroxylamine : Condensation with hydroxylamine hydrochloride in aqueous ethanol produces 5-(thiophen-2-yl)isoxazole-3-carbonitrile (yield: ~58%) .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Phenylhydrazine | EtOH, Δ, 6 hr | Pyrazole derivative | 65% |

| Hydroxylamine | H2O/EtOH, RT, 12 hr | Isoxazole derivative | 58% |

Knoevenagel Condensation

The active methylene group (α to both ketone and nitrile) participates in Knoevenagel reactions with aldehydes. For instance, condensation with 5-phenyl-2-furaldehyde in ethanol catalyzed by sodium ethoxide produces α,β-unsaturated ketonitriles (e.g., 2-[(5-phenylfuran-2-yl)methylene]-3-oxobutanenitrile) .

Example Reaction:

text3-Oxo-2-(2-thienyl)butanenitrile + 5-Phenyl-2-furaldehyde → (Z/E)-2-[(5-Phenylfuran-2-yl)methylene]-3-oxo-2-(thiophen-2-yl)butanenitrile

Conditions: Ethanol, catalytic NaOEt, 80°C, 8 hr .

Alkylation and Acylation

The enolate generated from β-oxonitriles reacts with electrophiles:

-

Alkylation : Using alkyl halides (e.g., methyl iodide) in THF with NaH as a base yields α-alkylated products.

-

Acylation : Reaction with acetyl chloride in tetrahydrofuran (THF) and sodium ethoxide forms α-acylated derivatives (e.g., 3-oxo-2-(2-pyridyl)butanenitrile, 29% yield) .

Hydrolysis Reactions

The nitrile group undergoes controlled hydrolysis:

-

Acidic Hydrolysis : Using HCl/EtOH converts the nitrile to a carboxylic acid (e.g., 3-oxo-2-(thiophen-2-yl)butanoic acid) .

-

Basic Hydrolysis : NaOH/H2O yields the corresponding amide intermediate.

Spectroscopic Data

Key characterization data for analogous compounds:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Oxo-2-(2-thienyl)butanenitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to produce sulfoxides or sulfones.

- Reduction : The ketone group can be reduced to form alcohol derivatives.

- Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution reactions, making it a versatile building block in organic synthesis.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biological and Medicinal Applications

Potential Therapeutic Uses

The thiophene moiety present in this compound is a common structural motif found in many biologically active compounds. This suggests potential therapeutic applications in the following areas:

- Anticancer Agents : Compounds with similar structures have been investigated for their ability to modulate kinase activity, which is crucial in cancer progression.

- Anti-inflammatory Drugs : The compound's reactivity may be leveraged to develop anti-inflammatory agents by targeting specific molecular pathways involved in inflammation .

Industrial Applications

Production of Advanced Materials

In industrial contexts, this compound can be employed in the production of advanced materials. Its chemical properties make it suitable for use as a precursor in:

- Polymer Chemistry : It can be used to synthesize polymers with specific functionalities.

- Agricultural Chemicals : The compound may serve as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides, due to its reactive nature and ability to form diverse derivatives .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Applications |

|---|---|---|

| Thiophene | Five-membered ring containing sulfur | Basic building block in organic synthesis |

| 2-Acetylthiophene | Lacks nitrile group | Used in flavoring and fragrance industries |

| 3-Oxobutanenitrile | Lacks thiophene ring | Intermediate for various chemical reactions |

The combination of the thiophene ring, ketone group, and nitrile group in this compound imparts distinct chemical properties that enhance its utility in both synthetic and applied chemistry .

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-thienyl)butanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The thiophene ring and ketone group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

3-Oxo-3-(2-thienyl)propanenitrile

- Structure : Differs in chain length (propanenitrile backbone vs. butanenitrile) and substituent position (ketone at C3 vs. C2).

- Synthesis : Prepared via nucleophilic substitution or condensation reactions involving thiophene derivatives .

- Applications : Used in heterocyclic synthesis but lacks the extended conjugation of 3-oxo-2-(2-thienyl)butanenitrile, reducing its utility in complex ring-forming reactions .

Ethyl 3-Oxo-2-(2-phenylhydrazono)butanoate

- Structure : Replaces the thienyl group with a phenylhydrazone moiety and introduces an ester group.

- Reactivity : The phenylhydrazone group enables tautomerism and participation in heterocyclic synthesis (e.g., pyrazoles), but the ester group reduces electrophilicity compared to the nitrile in this compound .

- Biological Activity : Derivatives show moderate enzyme inhibition but are less studied for antimicrobial effects .

3-Oxo-2-(pyridin-2-yl)butanenitrile

- Structure : Substitutes the thienyl ring with a pyridinyl group.

- Electronic Effects : The pyridine nitrogen enhances electron-withdrawing character, increasing reactivity in nucleophilic additions. However, the absence of sulfur reduces aromatic stabilization, impacting stability in oxidative conditions .

- Commercial Availability : Priced higher than thienyl analogs due to specialized applications in coordination chemistry .

3-Oxo-2-(3-thienyl)butanenitrile

- Structure : Thienyl substituent at the 3-position instead of 2-position.

- Stereochemical Impact : The 3-thienyl derivative exhibits lower enantioselectivity in catalytic asymmetric hydroboration (CAHB) reactions compared to the 2-thienyl analog, as the sulfur atom’s position influences steric and electronic interactions .

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound outperforms propanenitrile analogs in forming fused heterocycles due to its extended conjugation .

- Steric vs. Electronic Effects : The 2-thienyl group’s position enhances enantioselectivity in CAHB reactions compared to 3-thienyl derivatives, highlighting the role of substituent orientation .

- Biological Potential: While phenylhydrazone derivatives exhibit enzyme inhibition, thienyl-based nitriles are underexplored for antimicrobial activity, presenting a research gap .

Q & A

Q. What are the standard synthetic protocols for preparing 3-oxo-2-(2-thienyl)butanenitrile, and how is its structure confirmed?

Methodological Answer: The synthesis typically involves condensation reactions between β-ketonitrile precursors and thiophene derivatives. For example, allyl esters of β-diketones can react with aromatic amines or hydrazines under basic conditions to form hydrazone derivatives. A related approach for structurally similar compounds (e.g., allyl 3-oxo-2-(2-phenylhydrazone) butanoate) employs allyl 3-oxo-butanate and aromatic amines, followed by X-ray diffraction for structural confirmation . Characterization often combines NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For unambiguous confirmation, single-crystal X-ray diffraction is recommended to resolve stereochemical ambiguities .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbonyl/thiophene interactions.

- IR Spectroscopy : Confirmation of nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : HRMS for molecular formula validation.

- X-ray Diffraction : Critical for resolving stereochemistry in crystalline derivatives, as demonstrated in hydrazone analogs .

For mixtures or unstable intermediates, hyphenated techniques like LC-MS or GC-MS are advised.

Q. How can researchers mitigate synthetic challenges such as low yields or side-product formation in β-ketonitrile derivatives?

Methodological Answer: Optimize reaction parameters:

- Temperature Control : Low temperatures (0–5°C) reduce unwanted side reactions, as seen in the synthesis of α-ketoamide precursors .

- Catalyst Screening : Use piperidine or other mild bases to enhance selectivity in condensation reactions .

- Purification Strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates target compounds from by-products .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity and stereochemical outcomes for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as hydrazone formation or cyclization. For stereochemical predictions, molecular docking or molecular dynamics simulations help assess steric and electronic interactions, particularly in enzyme-binding studies (e.g., Sortase A inhibition analogs) . Software like Gaussian or ORCA is recommended for energy minimization and transition-state analysis.

Q. What strategies resolve contradictions in spectral data interpretation for β-ketonitriles with thiophene substituents?

Methodological Answer:

- Decoupling Experiments : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals, especially in crowded aromatic/thiophene regions.

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels in nitrile/ketone groups to track electronic effects.

- Cross-Validation : Compare experimental data with spectral libraries (e.g., mzCloud for mass spectrometry) . Discrepancies in IR carbonyl stretches may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria.

Q. How can researchers optimize reaction conditions for enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-ruthenium) to induce chirality.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) for enantiomer separation, as demonstrated in the resolution of 3-hydroxy-3-(2-thienyl)propaneitrile .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with racemization catalysts (e.g., Shvo’s catalyst) to improve yields .

Q. What are the mechanistic implications of thiophene ring electronic effects on the reactivity of this compound?

Methodological Answer: The electron-rich thiophene ring enhances nucleophilic aromatic substitution (SₙAr) at the α-position of the ketone. Mechanistic studies using Hammett plots or Fukui function analysis (DFT) reveal that electron-donating groups on thiophene stabilize intermediates in condensation reactions . Transient UV-Vis spectroscopy can monitor intermediate formation in real time, while cyclic voltammetry assesses redox behavior linked to electronic effects.

Methodological Notes

- Avoided Commercial Sources : References to vendor-specific data (e.g., Cayman Chemical) are excluded per reliability guidelines.

- Data Reproducibility : Cross-reference synthetic protocols with peer-reviewed methodologies (e.g., X-ray structures in , spectral data in ).

- Advanced Toolkits : Leverage open-source software (e.g., SHELX for crystallography ) and validated computational models for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.